ethyl 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)butanoate
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Overview
Description
Ethyl 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)butanoate is a complex organic compound that features a unique combination of functional groups, including an indole, a triazole, and a dimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)butanoate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with an alkyl halide.
Attachment of the Indole Group: The indole moiety can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a suitable indole derivative.
Incorporation of the Dimethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions to introduce the dimethoxyphenyl group onto the triazole ring.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and dimethoxyphenyl moieties, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the ester group, potentially converting the ester to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Alcohols and reduced triazole derivatives.
Substitution Products: Various substituted triazole derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting neurological or oncological pathways.
Biological Studies: The compound’s interactions with various biological targets can be studied to understand its mechanism of action and potential therapeutic effects.
Chemical Biology: It can be used as a probe to study the function of specific proteins or enzymes in biological systems.
Industrial Applications:
Mechanism of Action
The mechanism of action of ethyl 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and triazole moieties are known to interact with various biological targets, potentially modulating their activity. The compound may act by binding to active sites or allosteric sites on proteins, thereby influencing their function and downstream signaling pathways.
Comparison with Similar Compounds
Ethyl 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate: Similar structure but with a shorter carbon chain.
Methyl 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)butanoate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the indole and triazole rings allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 2-[[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c1-5-21(23(29)32-6-2)33-24-27-26-22(17-14-25-18-10-8-7-9-16(17)18)28(24)19-13-15(30-3)11-12-20(19)31-4/h7-14,21,25H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWXJYSKBOVGSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NN=C(N1C2=C(C=CC(=C2)OC)OC)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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